molecular formula C12H11NO3S B12580744 5-Amino-2-phenylbenzenesulfonic acid CAS No. 340700-78-9

5-Amino-2-phenylbenzenesulfonic acid

Cat. No.: B12580744
CAS No.: 340700-78-9
M. Wt: 249.29 g/mol
InChI Key: ZOLJXDULZMFOII-UHFFFAOYSA-N
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Description

5-Amino-2-phenylbenzenesulfonic acid is a chemical compound of interest in various research and development applications. This benzenesulfonic acid derivative serves as a valuable building block in organic synthesis and chemical process development. Researchers utilize this compound in the exploration of new synthetic pathways, where its structure can be incorporated into more complex molecules. It is also studied for its potential applications in material science. This product is intended for research and further manufacturing purposes only. It is not for direct human use, including diagnostic, therapeutic, or any other consumer applications. Ensure proper safety protocols are followed during handling.

Properties

CAS No.

340700-78-9

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

5-amino-2-phenylbenzenesulfonic acid

InChI

InChI=1S/C12H11NO3S/c13-10-6-7-11(9-4-2-1-3-5-9)12(8-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)

InChI Key

ZOLJXDULZMFOII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation of Aniline Derivatives

A common initial step in synthesizing 5-amino-2-phenylbenzenesulfonic acid is the sulfonation of substituted anilines or phenyl derivatives. This involves treating the aromatic amine with sulfuric acid or oleum to introduce the sulfonic acid group at the desired position on the benzene ring. The sulfonation is typically regioselective, favoring substitution at the 5-position relative to the amino group.

Nitration and Reduction Sequence

Following sulfonation, nitration is performed to introduce a nitro group, which is subsequently reduced to an amino group. This sequence is critical for installing the 5-amino substituent on the benzenesulfonic acid framework.

  • Nitration : Using nitric acid or nitrate salts in the presence of mineral acids (e.g., sulfuric acid) under controlled temperature to avoid over-nitration or side reactions.
  • Reduction : Employing reducing agents such as iron/HCl, tin(II) chloride, zinc/ammonium chloride, or catalytic hydrogenation to convert the nitro group to an amino group.

Hydrolysis and Salt Formation

In some methods, sulfonic acid salts (e.g., sodium or potassium salts) are hydrolyzed under alkaline conditions to yield phenolic intermediates, which can be further processed to the target compound. The final product is often isolated as an acid addition salt (e.g., hydrochloride) to improve purity and stability.

Detailed Preparation Routes and Conditions

Alkaline Hydrolysis of 2-Amino-5-alkylbenzenesulfonic Acids (Variant for 5-Amino-2-phenylbenzenesulfonic acid)

  • Starting Material : 2-amino-5-alkylbenzenesulfonic acid sodium salt.
  • Reagent : 80% potassium hydroxide (KOH).
  • Conditions : Heated at 300 °C under 15-20 bar pressure for 3 hours.
  • Molar Ratio : KOH to sulfonic acid salt is 10:1 to 15:1.
  • Process : The reaction mixture is diluted with water either by direct expansion at 300 °C or by adding water after cooling to ~200 °C.
  • Isolation : The alkaline suspension is acidified with 36% aqueous hydrochloric acid at 90 °C to pH 0.5-1.0, followed by removal of sulfur dioxide, activated carbon treatment to remove tars, and precipitation by neutralization to pH 4.5-6.0.
  • Yield and Purity : High purity 2-amino-5-alkylphenol derivatives are obtained, which can be further converted to the target sulfonic acid derivatives.

Multi-Step Synthesis via Phenol Derivatives (Applicable to 5-Amino-2-phenylbenzenesulfonic acid)

  • Step 1 : Sulfonation of phenol or aniline derivatives with sulfuric acid to introduce the sulfonic acid group.
  • Step 2 : Nitration using nitric acid or nitrate salts under acidic conditions at controlled temperatures (10-15 °C) to form nitro-substituted sulfonic acids.
  • Step 3 : Reduction of the nitro group to amino using zinc powder and hydrochloric acid or other reducing agents.
  • Step 4 : Optional methylation or other functional group modifications if required.
  • Step 5 : Isolation by crystallization after acidification and purification steps.
  • Advantages : This method avoids toxic by-products, has mild reaction conditions, and achieves yields above 80%.

Improved Nitration and Reduction Process for Amino-Substituted Phenols

  • Nitrate Source : Nitric acid, sodium nitrate, or potassium nitrate.
  • Acid Medium : Hydrochloric acid, sulfuric acid, or mixed acids.
  • Reducing Agents : Iron/HCl, tin(II) chloride, sodium hydrosulfite, zinc/hydrazine hydrate, Raney nickel catalysts.
  • Process Control : Use of protecting groups to avoid side reactions, temperature control to prevent runaway reactions, and isolation as acid addition salts to minimize impurities.
  • Outcome : High yield and purity of 5-amino-substituted phenols, which are precursors to 5-amino-2-phenylbenzenesulfonic acid.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Advantages Notes
Alkaline Hydrolysis (KOH) 2-amino-5-alkylbenzenesulfonic acid Na salt 80% KOH, 300 °C, 15-20 bar, 3 h; acidification with HCl >80 High purity, scalable Requires high pressure and temperature
Phenol Sulfonation + Nitration + Reduction Phenol or aniline derivatives H2SO4, HNO3, Zn/HCl or other reducing agents ~82 Mild conditions, less toxic by-products Multi-step, good biodegradability
Nitration with Protecting Groups + Reduction Protected phenol derivatives Nitrate source + acid; reducing agents like Fe/HCl High Minimizes impurities, controlled reaction Suitable for large scale manufacturing

Research Findings and Notes

  • The alkaline hydrolysis method using potassium hydroxide at elevated temperature and pressure is well-documented for producing 2-amino-5-alkylphenols, which are closely related intermediates to 5-amino-2-phenylbenzenesulfonic acid. This method allows direct conversion of sulfonic acid salts to phenolic amines with high efficiency.
  • The phenol-based multi-step synthesis route offers a safer and environmentally friendlier alternative, avoiding carcinogenic by-products and improving biodegradability of the final product. The use of sodium hydroxide soaking and methylation steps can be adapted for functional group modifications.
  • Improved nitration processes using mixed nitrate sources and acids, combined with selective reduction, provide enhanced control over impurity profiles and yield, which is critical for pharmaceutical or fine chemical applications.
  • Isolation of the final product as acid addition salts (e.g., hydrochloride) is a common practice to enhance stability and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

5-Amino-2-phenylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-phenylbenzenesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-amino-2-phenylbenzenesulfonic acid and analogous sulfonated aromatic compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
5-Amino-2-phenylbenzenesulfonic acid (117-61-3) C₁₂H₁₂N₂O₆S₂ 344.36 Biphenyl core; 2,2'-SO₃H; 4,4'-NH₂ Azo dyes, pharmaceuticals
5-Amino-2-(phenylamino)benzenesulfonic acid (91-30-5) C₁₂H₁₂N₂O₃S 264.30 Phenylamino (-NHPh) at 2-position Dye intermediates, ligand synthesis
5-Amino-2-methylbenzenesulfonic acid (118-88-7) C₇H₉NO₃S 187.21 Methyl (-CH₃) at 2-position Surfactants, agrochemicals
5-Amino-2-fluoro-benzenesulfonic acid (N/A) C₆H₆FNO₃S 191.18 Fluoro (-F) at 2-position Pharmaceutical intermediates
5-Acetamido-2-aminobenzenesulfonic acid (96-78-6) C₈H₁₀N₂O₄S 230.24 Acetamido (-NHCOCH₃) at 5-position Protective group in synthesis
Structural and Functional Analysis

A. Biphenyl Derivatives The target compound’s biphenyl backbone distinguishes it from monosubstituted analogs. The dual sulfonic acid groups enhance hydrophilicity and metal-binding capacity compared to mono-sulfonated compounds like 5-amino-2-methylbenzenesulfonic acid (CAS 118-88-7) . The amino groups at the 4,4'-positions enable crosslinking in polymer chemistry and participation in diazo coupling reactions for dye synthesis .

B. Substituent Effects

  • Phenylamino Group (CAS 91-30-5): The -NHPh group in 5-amino-2-(phenylamino)benzenesulfonic acid introduces steric hindrance, reducing reactivity in electrophilic substitutions but increasing stability in acidic conditions .
  • Fluoro Substituent: The electron-withdrawing -F group in 5-amino-2-fluoro-benzenesulfonic acid increases the acidity of the sulfonic acid group (pKa ~0.5), enhancing solubility in polar solvents .
  • Methyl Group (CAS 118-88-7) : The hydrophobic -CH₃ group reduces water solubility but improves compatibility with organic matrices in surfactant formulations .
Industrial Uses
  • Dyes: The target compound’s amino groups participate in diazo reactions to form bright, water-fast azo dyes for textiles .
  • Pharmaceuticals: Fluorinated derivatives (e.g., 5-amino-2-fluoro-benzenesulfonic acid) are intermediates in anticoagulant drugs .
  • Agrochemicals : Methyl-substituted analogs act as dispersing agents in pesticide formulations .

Research Findings and Trends

Recent studies highlight the target compound’s utility in advanced materials :

  • Conductive Polymers : Sulfonic acid groups improve proton conductivity in fuel cell membranes .
  • Metal-Organic Frameworks (MOFs): Amino and sulfonic acid groups enable coordination with transition metals for catalytic applications .

Biological Activity

Biochemical Interactions

5-Amino-2-phenylbenzenesulfonic acid plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with certain sulfonation enzymes, which are responsible for catalyzing the transfer of sulfonate groups to other molecules. This interaction is crucial for the synthesis of sulfonated compounds, which are important in various biochemical pathways.

Enzyme Interactions

The compound has been shown to affect the activity of specific enzymes:

Enzyme TypeEffect
Sulfonation enzymesPotential inhibition
Metabolic enzymesAlteration of activity

Cellular Effects

5-Amino-2-phenylbenzenesulfonic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Transcription Factor Modulation

The compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can have far-reaching effects on cellular function and may be a key aspect of its biological activity.

Metabolic Impact

By altering the activity of metabolic enzymes, 5-Amino-2-phenylbenzenesulfonic acid can affect the overall metabolic flux within cells. This metabolic impact may have implications for cellular energy production and other essential processes.

The molecular mechanism of action for 5-Amino-2-phenylbenzenesulfonic acid involves its binding interactions with various biomolecules. Depending on the specific enzyme it interacts with, it can act as either an inhibitor or activator.

Enzyme Inhibition

One of the key aspects of its molecular mechanism is the potential inhibition of sulfonation enzymes, which can affect the synthesis of sulfonated compounds. This inhibition may have downstream effects on various biochemical pathways that rely on these sulfonated products.

Temporal Effects in Laboratory Settings

In laboratory studies, the effects of 5-Amino-2-phenylbenzenesulfonic acid have been observed to change over time:

Time FrameObserved Effects
Short-termInitial biochemical interactions
Long-termAlterations in cellular function
Changes in gene expression
Modifications in metabolic activity

The compound's stability and potential degradation are important factors to consider in these temporal effects.

Dosage Effects in Animal Models

Research on animal models has revealed that the effects of 5-Amino-2-phenylbenzenesulfonic acid vary with different dosages:

Dosage LevelObserved Effects
Low dosesMinimal effects
High dosesPotential cellular toxicity
Cell death
Tissue damage

Threshold effects have been observed, indicating that a certain dosage is required to elicit a significant biochemical response.

Metabolic Pathways

5-Amino-2-phenylbenzenesulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For example, it can be metabolized by sulfonation enzymes, leading to the formation of sulfonated metabolites. These metabolites can further participate in other biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 5-Amino-2-phenylbenzenesulfonic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments, which can significantly influence its biological activity.

Subcellular Localization

The subcellular localization of 5-Amino-2-phenylbenzenesulfonic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism.

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